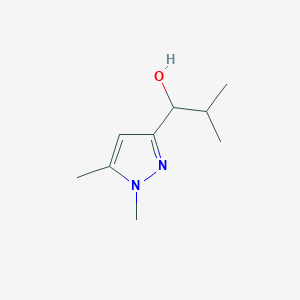
1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
While specific synthesis methods for “1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol” were not found, related compounds have been synthesized. For example, a novel β-ketoenol-pyrazole has been synthesized and its structure was confirmed by single crystal X-ray diffraction .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been studied using various methods such as X-ray diffraction and DFT studies . The electron densities and the HOMO–LUMO gap have been calculated using the DFT method with BLYP, PW91, PWC functionals and 6-31G* basis set .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol” would depend on its specific structure. For example, a related compound, “(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine”, has a molecular formula of C6H11N3 and an average mass of 125.172 Da .
Wissenschaftliche Forschungsanwendungen
Antipsychotic Potential
One of the notable applications of compounds closely related to 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol includes their exploration as potential antipsychotic agents. A study highlights the synthesis and pharmacological evaluation of a series of compounds where the hydroxy and imine functionalities were considered as isosteric replacements for amino and ketone groups of a previously studied series. This research discovered compounds that, unlike traditional antipsychotics, did not bind to D2 dopamine receptors in vitro but demonstrated antipsychotic-like profiles in behavioral animal tests without causing ataxia or dystonic movements, indicating a novel pathway for antipsychotic action without the typical extrapyramidal side effects (Wise et al., 1987).
Corrosion Inhibition
Another significant area of application is in the field of corrosion inhibition. Research on bipyrazole derivatives, including structures similar to 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol, has demonstrated potential activity as corrosion inhibitors. Theoretical studies using density functional theory (DFT) elucidated the inhibition efficiencies and reactive sites of these compounds, showing promising results in protecting metals against corrosion, which is critical in extending the life span of metallic structures in various industries (Wang et al., 2006).
Anticancer Activity
Furthermore, derivatives of 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol have been investigated for their potential anticancer properties. A study on the design and synthesis of compounds as inhibitors for a specific antigen identified in prostate cancer revealed promising in vitro and in vivo activity, presenting a new avenue for the development of anticancer drugs (Nakao et al., 2014).
Ligand Chemistry and Material Science
In ligand chemistry and material science, compounds with the pyrazole ring have been utilized to create novel ligands and complexes for various applications. Studies have shown their potential in forming uncommon chelates with metals such as copper, zinc, and cobalt, opening possibilities for new materials with unique properties (Schuitema et al., 2001).
Synthesis and Characterization of New Compounds
The synthesis and characterization of new compounds involving pyrazole derivatives have led to the discovery of molecules with a variety of applications, including the development of new synthetic methodologies, understanding reaction mechanisms, and exploring the physicochemical properties of these compounds for further scientific applications (Potapov et al., 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(1,5-dimethylpyrazol-3-yl)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-6(2)9(12)8-5-7(3)11(4)10-8/h5-6,9,12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTMBNWGDMLQHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(C(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-methoxyphenyl)-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2576926.png)
![2-(4-fluorophenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2576927.png)
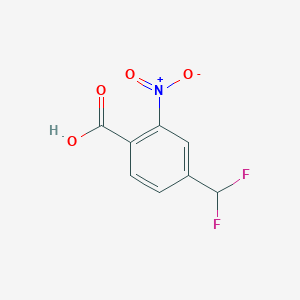
![1-(3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2576931.png)
![2,4-Dibromo-6-[(2-methoxyanilino)methyl]benzenol](/img/structure/B2576934.png)
![3-Pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine;dihydrochloride](/img/structure/B2576936.png)
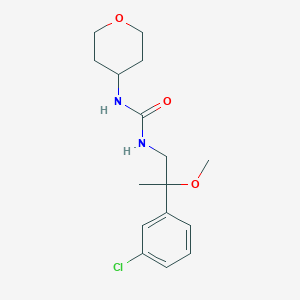
![(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B2576941.png)
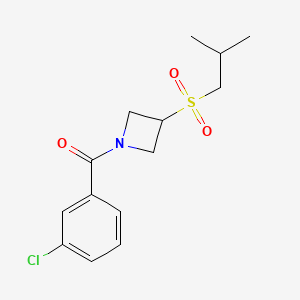
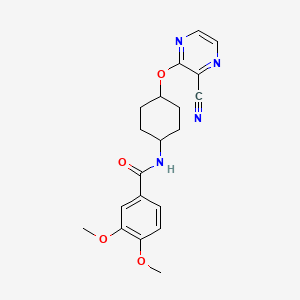
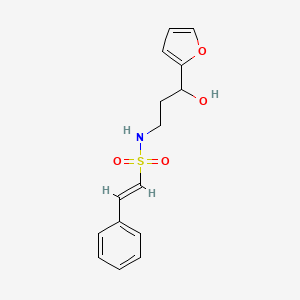
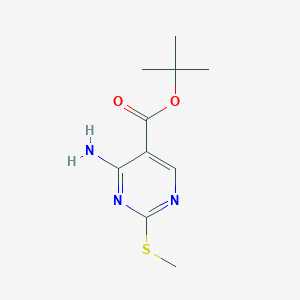
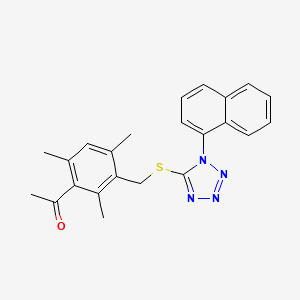
![Methyl 2-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2576949.png)